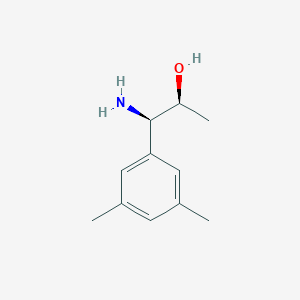

(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral propanolamine derivative characterized by a 3,5-dimethylphenyl substituent and a secondary alcohol moiety. Its stereochemistry (1R,2S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound has been synthesized as a key intermediate in drug discovery, particularly for anti-inflammatory agents targeting TNF-α production inhibition .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |

InChI Key |

KEACPRDTCZCRKM-ONGXEEELSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H]([C@H](C)O)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

The primary approach to prepare (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-ol involves asymmetric synthesis, which establishes the chiral centers with high stereochemical fidelity. Key methods include:

Asymmetric Reductive Amination: Starting from the corresponding 3,5-dimethylacetophenone derivative, reductive amination with ammonia or amine sources in the presence of chiral catalysts (e.g., chiral transition metal complexes such as rhodium or iridium phosphine complexes) can yield the amino alcohol with controlled stereochemistry. This method is favored for its direct introduction of the amino group and stereocontrol.

Chiral Pool Synthesis: Utilizing naturally occurring chiral building blocks such as amino acids or chiral epoxides as precursors, followed by functional group transformations to install the 3,5-dimethylphenyl moiety and the hydroxyl group.

Enzymatic Kinetic Resolution: Employing enzymes such as lipases or transaminases to selectively react with one enantiomer in a racemic mixture, enabling isolation of the desired (1R,2S) stereoisomer with high enantiomeric excess.

Multi-Step Organic Synthesis

The synthesis often involves several steps:

Step 1: Preparation of the 3,5-dimethylphenyl-substituted ketone or aldehyde intermediate.

Step 2: Stereoselective introduction of the amino group via reductive amination or nucleophilic substitution.

Step 3: Installation or preservation of the hydroxyl group at the 2-position, often through stereoselective reduction of a keto group or epoxide ring opening.

Step 4: Purification and stereochemical verification.

Reaction Conditions and Catalysts

| Aspect | Details |

|---|---|

| Catalysts | Chiral rhodium or iridium complexes for asymmetric hydrogenation; lipases/transaminases for enzymatic resolution |

| Solvents | Anhydrous methanol, ethanol, or other polar solvents suitable for hydrogenation or enzymatic reactions |

| Temperature | Typically room temperature to 50°C for enzymatic and catalytic reactions |

| Pressure | Hydrogen pressure (1-10 atm) for asymmetric hydrogenation |

| pH Control | Neutral to slightly basic conditions for enzymatic reactions |

| Reaction Time | Several hours to overnight depending on method |

Industrial Scale Preparation

In industrial contexts, continuous flow reactors are often employed to optimize reaction efficiency and stereoselectivity. The use of immobilized enzymes or heterogeneous catalysts facilitates catalyst recovery and reuse, reducing costs. Advanced purification techniques such as chiral chromatography or crystallization are applied to achieve high enantiomeric purity.

Analytical Characterization of Stereochemistry

To confirm the stereochemical configuration and purity of the product, the following methods are standard:

X-ray Crystallography: Provides definitive absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric excess.

NMR Spectroscopy: NOESY or ROESY experiments to confirm spatial relationships of protons.

Optical Rotation Measurements: Comparison of observed [α]D values with literature standards.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reductive Amination | Direct conversion of ketone to amino alcohol with chiral catalyst | High stereoselectivity, direct method | Requires expensive catalysts, sensitive conditions |

| Chiral Pool Synthesis | Use of natural chiral precursors | High stereochemical purity | Multi-step, precursor availability |

| Enzymatic Kinetic Resolution | Enzyme-mediated selective transformation | Mild conditions, environmentally friendly | Limited substrate scope, slower reaction times |

| Multi-step Organic Synthesis | Stepwise functional group transformations | Flexible, adaptable to various analogs | Longer synthesis, potential side products |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical drugs.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the propanolamine backbone. Below is a comparison with structurally related compounds:

Key Observations:

- Lipophilicity vs. Solubility : The dimethylphenyl group in the target compound increases lipophilicity compared to the methoxy analog (compound 9), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Stereochemical Impact : Racemic mixtures (e.g., Imp. E and F in ) lack the enantiomeric specificity required for optimal receptor binding, underscoring the importance of the (1R,2S) configuration in the target compound .

- Biological Activity: The dimethyl substitution may improve TNF-α inhibition efficacy compared to methoxy or simpler phenoxy derivatives, as bulkier hydrophobic groups often enhance target affinity .

Biological Activity

(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol that has garnered attention due to its potential biological activities. This compound features an amino group and a hydroxyl group on a propan-2-ol backbone, along with a 3,5-dimethylphenyl substituent, which contributes to its unique chemical reactivity and biological properties. Understanding its biological activity is essential for exploring its therapeutic potential and applications in various fields.

The chemical structure of this compound allows it to engage in multiple interactions with biological targets. The presence of both amino and hydroxyl functional groups enhances its ability to form hydrogen bonds and participate in electrostatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| Boiling Point | 323.1 ± 37.0 °C (Predicted) |

| Density | 1.032 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.70 ± 0.45 (Predicted) |

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Its chiral nature allows it to fit into the active sites of these molecular targets, modulating their activity and leading to various biological effects. The compound's interactions often involve hydrogen bonding and electrostatic attractions facilitated by its functional groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Modulation:

Studies have shown that this compound can act as a ligand for certain enzymes, influencing their activity. For instance, it may inhibit or activate enzyme functions depending on the context of its application .

2. Anticancer Potential:

Preliminary findings suggest that this compound may possess anticancer properties by affecting pathways involved in cell proliferation and apoptosis .

3. Neuroprotective Effects:

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects at concentrations as low as 10 µM. This suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.